Cas no 2680712-22-3 (benzyl N-4-hydroxy-5-(2-hydroxyethyl)-6-methylpyrimidin-2-ylcarbamate)

Benzyl N-4-hydroxy-5-(2-hydroxyethyl)-6-methylpyrimidin-2-ylcarbamate is a pyrimidine-based carbamate derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a hydroxylated pyrimidine core, a hydroxyethyl side chain, and a benzyl carbamate group, offering versatility for further functionalization. The presence of multiple hydroxyl groups enhances solubility and reactivity, making it a valuable intermediate in synthetic pathways. This compound may serve as a precursor for biologically active molecules, particularly in the development of enzyme inhibitors or nucleoside analogs. Its stability and well-defined reactivity profile contribute to its utility in controlled synthetic processes. The compound's purity and structural specificity ensure reproducibility in research applications.
benzyl N-4-hydroxy-5-(2-hydroxyethyl)-6-methylpyrimidin-2-ylcarbamate structure
2680712-22-3 structure
商品名:benzyl N-4-hydroxy-5-(2-hydroxyethyl)-6-methylpyrimidin-2-ylcarbamate
CAS番号:2680712-22-3
MF:C15H17N3O4
メガワット:303.313183546066
CID:5632435
PubChem ID:165922074

benzyl N-4-hydroxy-5-(2-hydroxyethyl)-6-methylpyrimidin-2-ylcarbamate 化学的及び物理的性質

名前と識別子

    • benzyl N-[4-hydroxy-5-(2-hydroxyethyl)-6-methylpyrimidin-2-yl]carbamate
    • 2680712-22-3
    • EN300-28290918
    • benzyl N-4-hydroxy-5-(2-hydroxyethyl)-6-methylpyrimidin-2-ylcarbamate
    • インチ: 1S/C15H17N3O4/c1-10-12(7-8-19)13(20)17-14(16-10)18-15(21)22-9-11-5-3-2-4-6-11/h2-6,19H,7-9H2,1H3,(H2,16,17,18,20,21)
    • InChIKey: MOMXAYQUDOGNLL-UHFFFAOYSA-N
    • ほほえんだ: OCCC1C(NC(NC(=O)OCC2C=CC=CC=2)=NC=1C)=O

計算された属性

  • せいみつぶんしりょう: 303.12190603g/mol
  • どういたいしつりょう: 303.12190603g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 22
  • 回転可能化学結合数: 6
  • 複雑さ: 493
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 100Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.7

benzyl N-4-hydroxy-5-(2-hydroxyethyl)-6-methylpyrimidin-2-ylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28290918-1.0g
benzyl N-[4-hydroxy-5-(2-hydroxyethyl)-6-methylpyrimidin-2-yl]carbamate
2680712-22-3 95.0%
1.0g
$1214.0 2025-03-19
Enamine
EN300-28290918-0.1g
benzyl N-[4-hydroxy-5-(2-hydroxyethyl)-6-methylpyrimidin-2-yl]carbamate
2680712-22-3 95.0%
0.1g
$1068.0 2025-03-19
Enamine
EN300-28290918-0.5g
benzyl N-[4-hydroxy-5-(2-hydroxyethyl)-6-methylpyrimidin-2-yl]carbamate
2680712-22-3 95.0%
0.5g
$1165.0 2025-03-19
Enamine
EN300-28290918-5.0g
benzyl N-[4-hydroxy-5-(2-hydroxyethyl)-6-methylpyrimidin-2-yl]carbamate
2680712-22-3 95.0%
5.0g
$3520.0 2025-03-19
Enamine
EN300-28290918-1g
benzyl N-[4-hydroxy-5-(2-hydroxyethyl)-6-methylpyrimidin-2-yl]carbamate
2680712-22-3
1g
$1214.0 2023-09-08
Enamine
EN300-28290918-0.25g
benzyl N-[4-hydroxy-5-(2-hydroxyethyl)-6-methylpyrimidin-2-yl]carbamate
2680712-22-3 95.0%
0.25g
$1117.0 2025-03-19
Enamine
EN300-28290918-0.05g
benzyl N-[4-hydroxy-5-(2-hydroxyethyl)-6-methylpyrimidin-2-yl]carbamate
2680712-22-3 95.0%
0.05g
$1020.0 2025-03-19
Enamine
EN300-28290918-2.5g
benzyl N-[4-hydroxy-5-(2-hydroxyethyl)-6-methylpyrimidin-2-yl]carbamate
2680712-22-3 95.0%
2.5g
$2379.0 2025-03-19
Enamine
EN300-28290918-10.0g
benzyl N-[4-hydroxy-5-(2-hydroxyethyl)-6-methylpyrimidin-2-yl]carbamate
2680712-22-3 95.0%
10.0g
$5221.0 2025-03-19
Enamine
EN300-28290918-10g
benzyl N-[4-hydroxy-5-(2-hydroxyethyl)-6-methylpyrimidin-2-yl]carbamate
2680712-22-3
10g
$5221.0 2023-09-08

benzyl N-4-hydroxy-5-(2-hydroxyethyl)-6-methylpyrimidin-2-ylcarbamate 関連文献

benzyl N-4-hydroxy-5-(2-hydroxyethyl)-6-methylpyrimidin-2-ylcarbamateに関する追加情報

Introduction to Benzyl N-4-hydroxy-5-(2-hydroxyethyl)-6-methylpyrimidin-2-ylcarbamate (CAS No. 2680712-22-3)

Benzyl N-4-hydroxy-5-(2-hydroxyethyl)-6-methylpyrimidin-2-ylcarbamate, a compound with the chemical identifier CAS No. 2680712-22-3, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the pyrimidine derivatives class, which has been extensively studied for its diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a benzyl group and a N-4-hydroxy-5-(2-hydroxyethyl)-6-methylpyrimidin-2-yl moiety, contribute to its unique chemical properties and biological interactions.

The benzyl group is known for its ability to enhance the solubility and bioavailability of pharmaceutical compounds, making it a popular choice in drug design. In contrast, the pyrimidine core is a fundamental scaffold in many bioactive molecules, including nucleoside analogs and antiviral agents. The specific substitution pattern in Benzyl N-4-hydroxy-5-(2-hydroxyethyl)-6-methylpyrimidin-2-ylcarbamate imparts selective binding properties that are crucial for its biological activity.

Recent research in the field of medicinal chemistry has highlighted the importance of pyrimidine derivatives in developing novel therapeutic agents. Studies have demonstrated that modifications at the 4-position and 5-position of the pyrimidine ring can significantly alter the pharmacological profile of these compounds. The introduction of hydroxyl and hydroxyethyl groups at these positions in Benzyl N-4-hydroxy-5-(2-hydroxyethyl)-6-methylpyrimidin-2-ylcarbamate is likely responsible for its observed biological effects.

One of the most intriguing aspects of this compound is its potential role in modulating cellular processes. The hydroxyl and hydroxyethyl groups are known to participate in hydrogen bonding interactions, which can influence the binding affinity and specificity of the molecule to its target proteins. This feature makes Benzyl N-4-hydroxy-5-(2-hydroxyethyl)-6-methylpyrimidin-2-ylcarbamate a promising candidate for further investigation in drug discovery.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex pyrimidine core. These methods not only enhance efficiency but also allow for greater flexibility in modifying the molecular structure.

In vitro studies have begun to uncover the pharmacological properties of Benzyl N-4-hydroxy-5-(2-hydroxyethyl)-6-methylpyrimidin-2-ylcarbamate. Initial results suggest that this compound exhibits inhibitory activity against certain enzymes and receptors involved in inflammatory pathways. This finding aligns with the growing interest in developing anti-inflammatory agents that target specific molecular mechanisms.

The potential therapeutic applications of this compound are broad and varied. Given its structural similarity to known bioactive molecules, it may find utility in treating a range of diseases, including cancer, infectious diseases, and metabolic disorders. Further preclinical studies are necessary to fully characterize its safety profile and efficacy in animal models.

The development of new pharmaceuticals relies heavily on interdisciplinary collaboration between chemists, biologists, and pharmacologists. Benzyl N-4-hydroxy-5-(2-hydroxyethyl)-6-methylpyrimidin-2-ylcarbamate exemplifies how innovative chemical design can lead to discoveries with significant medical implications. As research continues to progress, this compound may pave the way for novel treatments that address unmet medical needs.

The future prospects for Benzyl N-4-hydroxy-5-(2-hydroxyethyl)-6-methylpyrimidin-2-ylcarbamate are promising, with ongoing studies aimed at optimizing its pharmacokinetic properties and exploring new therapeutic targets. The integration of computational modeling and high-throughput screening techniques will further accelerate the discovery process, enabling faster translation from laboratory research to clinical application.

In conclusion, Benzyl N-4-hydroxy-5-(2-hydroxyethyl)-6-methylpyrimidin-2-ylcarbamate represents a significant contribution to the field of pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable compound for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in shaping the future of medicine.

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